2-(4-butylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-butylphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a butylphenoxy group and a dibromo-hydroxyphenylmethylidene moiety linked by an acetohydrazide bridge, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butylphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of 4-butylphenol: This can be achieved through the alkylation of phenol with butyl bromide under basic conditions.
Synthesis of 3,5-dibromo-2-hydroxybenzaldehyde: This involves the bromination of 2-hydroxybenzaldehyde using bromine in an appropriate solvent.
Condensation Reaction: The final step involves the condensation of 4-butylphenol with 3,5-dibromo-2-hydroxybenzaldehyde in the presence of acetohydrazide under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-butylphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The imine group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-butylphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-butylphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the dibromo-hydroxyphenylmethylidene moiety can interact with enzyme active sites, potentially inhibiting their activity. The acetohydrazide bridge may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)acetohydrazide
- 3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Uniqueness
2-(4-butylphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of a butylphenoxy group and a dibromo-hydroxyphenylmethylidene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H20Br2N2O3 |
---|---|
Molecular Weight |
484.2 g/mol |
IUPAC Name |
2-(4-butylphenoxy)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20Br2N2O3/c1-2-3-4-13-5-7-16(8-6-13)26-12-18(24)23-22-11-14-9-15(20)10-17(21)19(14)25/h5-11,25H,2-4,12H2,1H3,(H,23,24)/b22-11+ |
InChI Key |
NJYDZHWAVCPPPN-SSDVNMTOSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
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